3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone class of molecules. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the cyclopropylsulfonyl group and the piperazine ring in its structure suggests that this compound may exhibit unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of a quinazolinone derivative with a piperazine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.
For example, the synthesis might begin with the preparation of a quinazolinone intermediate, which is then reacted with a piperazine derivative containing the cyclopropylsulfonyl group. The reaction conditions, such as the choice of solvent (e.g., ethanol, methanol), temperature (e.g., 60-80°C), and reaction time (e.g., 12-24 hours), are critical for the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated control systems, and advanced purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Studied for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-methoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
- 2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine
Uniqueness
Compared to similar compounds, 3-(2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one stands out due to the presence of the cyclopropylsulfonyl group and the piperazine ring. These structural features may confer unique pharmacological properties, such as enhanced binding affinity to certain targets or improved metabolic stability .
Properties
IUPAC Name |
3-[2-(4-cyclopropylsulfonylpiperazin-1-yl)-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c22-16(11-20-12-18-15-4-2-1-3-14(15)17(20)23)19-7-9-21(10-8-19)26(24,25)13-5-6-13/h1-4,12-13H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQVZMJKUNWFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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